molecular formula C16H21Cl2N5O B7899885 Azaphen CAS No. 11096-84-7

Azaphen

Cat. No.: B7899885
CAS No.: 11096-84-7
M. Wt: 370.3 g/mol
InChI Key: ZZVWCKAYZSAUKR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Azaphen is synthesized through a multi-step chemical process. The synthesis typically involves the formation of the core tricyclic structure followed by the introduction of functional groups necessary for its pharmacological activity. The key steps include:

    Formation of the tricyclic core: This involves cyclization reactions that form the three-ring structure.

    Functionalization: Introduction of the piperazine moiety and other substituents through nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully controlled to maintain the integrity of the compound and to minimize impurities.

Chemical Reactions Analysis

Types of Reactions: Azaphen undergoes several types of chemical reactions, including:

    Oxidation: This can lead to the formation of various oxidized metabolites.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the pharmacological activity.

    Substitution: Nucleophilic substitution reactions are common in the synthesis and modification of this compound.

Common Reagents and Conditions:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Including amines and alcohols for substitution reactions.

Major Products: The major products formed from these reactions include various metabolites that can be studied for their pharmacological properties.

Scientific Research Applications

Azaphen has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study the behavior of tricyclic antidepressants.

    Biology: Investigated for its effects on neurotransmitter systems, particularly serotonin.

    Medicine: Primarily used in the treatment of depression, with studies exploring its efficacy and safety.

    Industry: Utilized in the development of new antidepressant drugs and in the study of drug metabolism and pharmacokinetics.

Mechanism of Action

Azaphen exerts its antidepressant effects by inhibiting the reuptake of serotonin, a neurotransmitter associated with mood regulation. By blocking the serotonin transporter, this compound increases the availability of serotonin in the synaptic cleft, enhancing neurotransmission and improving mood. It may also have sedative effects due to its antihistamine activity .

Comparison with Similar Compounds

    Imipramine: Another tricyclic antidepressant with a similar mechanism of action.

    Amitriptyline: Known for its sedative properties and used in the treatment of depression and chronic pain.

    Nortriptyline: A metabolite of amitriptyline with similar antidepressant effects.

Uniqueness of Azaphen: this compound is unique in its specific chemical structure, which contributes to its particular pharmacological profile. Its combination of serotonin reuptake inhibition and potential antihistamine activity distinguishes it from other tricyclic antidepressants.

Properties

IUPAC Name

5-methyl-3-(4-methylpiperazin-1-yl)pyridazino[3,4-b][1,4]benzoxazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O.2ClH/c1-19-7-9-21(10-8-19)15-11-13-16(18-17-15)22-14-6-4-3-5-12(14)20(13)2;;/h3-6,11H,7-10H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZVWCKAYZSAUKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NN=C3C(=C2)N(C4=CC=CC=C4O3)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21Cl2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10179554
Record name Azaphen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10179554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24853-80-3
Record name Azaphen
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024853803
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azaphen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10179554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIPOFEZINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MFB4TD413U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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